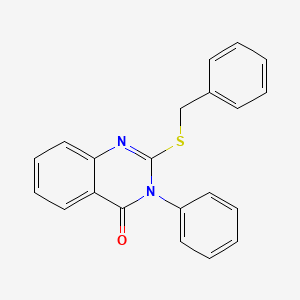

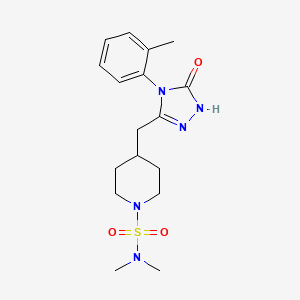

![molecular formula C18H15ClN4O2 B2459320 2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-34-6](/img/structure/B2459320.png)

2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various methods. One approach involves the construction of the 1,2,4-triazine ring based on azoles . In this method, most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach involves the annulation of the azole fragment to the 1,2,4-triazine ring .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be characterized by various spectroscopic techniques. For example, in the crystal structure of a 1,2,4-triazin-3,5(2H,4H)-dione moiety, the shorter bond of N3–C3 has an appreciable double-bond character .Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the presence of sodium carbonate, the [4 + 2] cycloaddition of α-halogeno hydrazones to imines proceeded readily, furnishing 2,3,4,5-tetrahydro-1,2,4-triazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can be investigated using various techniques. For example, spectroscopic and physicochemical studies can be conducted on these compounds in powder and thin-film forms .Applications De Recherche Scientifique

- A recent study reports a light-induced method for synthesizing azauracils using F2334-0110. Unlike traditional methods, this approach is independent and remarkably, it can even be powered by sunlight. The method has been successfully applied in large-scale reactions and derivative synthesis.

- F2334-0110 derivatives have been investigated for their antifungal properties. The antifungal activity varies significantly based on the substituents R1 and R2. Notably, compounds with specific R2 groups (H, CH3, PhCH2) exhibit varying levels of antifungal efficacy .

- A molecular hybridization approach led to the design and synthesis of a small library of 3-amino-1,2,4-triazine derivatives, including F2334-0110. These compounds were characterized for their PDK inhibitory activity. Biochemical screenings revealed that all synthesized compounds are potent and subtype-selective inhibitors of PDK .

- F2334-0110 derivatives have demonstrated diverse biological effects, including:

Photoinduced Arylation and Alkylation

Antifungal Activity

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Broad Biological Activities

Mécanisme D'action

Target of Action

The primary targets of F2334-0110 are yet to be identified. The compound belongs to the 1,2,4-triazine class of compounds, which have been shown to exhibit a wide range of biological activities .

Mode of Action

It is known that 1,2,4-triazine compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-triazine compounds have been reported to exhibit antimicrobial, anticancer, anti-metabolic, anti-diabetic, anti-amoebic, anticonvulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cyclin-dependent kinase 2 inhibition, and cgrp receptor antagonistic activity .

Result of Action

Based on the reported activities of 1,2,4-triazine compounds, it can be inferred that f2334-0110 may have potential therapeutic effects .

Action Environment

Environmental factors such as temperature, pH, and light conditions could potentially influence the action, efficacy, and stability of F2334-0110. For instance, a light-induced method has been developed for synthesizing azauracils, a class of compounds related to 1,2,4-triazines .

Safety and Hazards

Orientations Futures

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZCCRVHVSWOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)